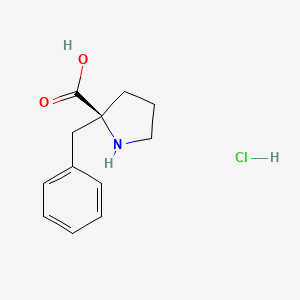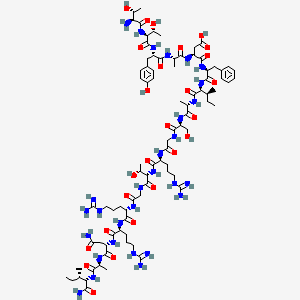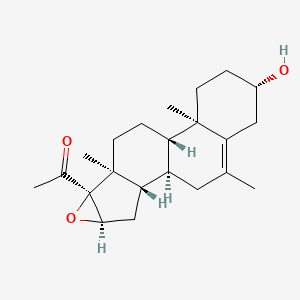
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its potential biological activity and interactions with enzymes
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis
Industry: Used in the production of fine chemicals and pharmaceuticals
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with pyrrolidine-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as crystallization or recrystallization to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Can be reduced to form amines or alcohols
Substitution: Undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes
Reduction: Formation of benzylamines or benzyl alcohols
Substitution: Formation of substituted pyrrolidine derivatives
Mecanismo De Acción
The mechanism of action of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding
Receptor activation: Binding to receptors and triggering a cellular response
Comparación Con Compuestos Similares
Similar Compounds
®-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound with different stereochemistry
2-Benzylpyrrolidine-2-carboxylic acid: The non-hydrochloride form of the compound
Pyrrolidine-2-carboxylic acid derivatives: Compounds with similar structural features but different substituents
Uniqueness
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomer or other derivatives. This makes it valuable in asymmetric synthesis and chiral drug development.
Propiedades
IUPAC Name |
(2S)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJFGQFCBZKRU-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661583 |
Source


|
| Record name | 2-Benzyl-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637020-57-6 |
Source


|
| Record name | 2-Benzyl-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)





